Cas no 2126178-35-4 (ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate)
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate
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- Inchi: 1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10)
- InChI Key: ANPDWHONXRRAQU-UHFFFAOYSA-N
- SMILES: O1C(C(OCC)=O)=C(C)NC1=O
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464917-1g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-398741-0.05g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 0.05g |
$174.0 | 2025-03-15 | |
| Enamine | EN300-398741-0.1g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 0.1g |
$257.0 | 2025-03-15 | |
| Enamine | EN300-398741-0.25g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 0.25g |
$367.0 | 2025-03-15 | |
| Enamine | EN300-398741-0.5g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 0.5g |
$579.0 | 2025-03-15 | |
| Enamine | EN300-398741-1.0g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 1.0g |
$743.0 | 2025-03-15 | |
| Enamine | EN300-398741-2.5g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-15 | |
| Enamine | EN300-398741-5.0g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-15 | |
| Enamine | EN300-398741-10.0g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-15 | |
| A2B Chem LLC | AX42152-2.5g |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate |
2126178-35-4 | 95% | 2.5g |
$1566.00 | 2024-04-20 |
ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate
Recent Advances in the Study of Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (CAS: 2126178-35-4) in Chemical Biology and Pharmaceutical Research
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (CAS: 2126178-35-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This oxazole derivative exhibits unique chemical properties, making it a valuable scaffold for the synthesis of bioactive molecules. Recent studies have explored its role as a building block for novel therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The compound's structural versatility allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties.
One of the key areas of interest is the compound's potential as a precursor for the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Recent work by Zhang et al. (2023) demonstrated that derivatives of ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate exhibit selective inhibition against specific kinase targets, with promising in vitro activity. The study highlighted the importance of the hydroxyl and carboxylate functional groups in mediating these interactions, providing a foundation for further structural optimization.
In addition to its applications in kinase inhibition, ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate has been investigated for its antimicrobial properties. A 2022 study by Lee and colleagues synthesized a series of oxazole-based analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives displayed potent activity against Gram-positive pathogens, with minimal cytotoxicity to mammalian cells. These findings suggest that the compound could serve as a starting point for the development of new antibiotics to address the growing threat of antimicrobial resistance.
Another notable application of this compound is in the field of anti-inflammatory drug discovery. Research published in 2023 by Patel et al. explored the anti-inflammatory effects of ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate derivatives in murine models of inflammation. The study reported significant reductions in pro-inflammatory cytokine levels, along with improved histological outcomes. Mechanistic studies revealed that these effects were mediated through the modulation of NF-κB signaling, a key pathway in inflammatory responses. These results underscore the compound's potential as a lead structure for developing novel anti-inflammatory agents.
Recent advancements in synthetic methodologies have also facilitated the efficient production of ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate and its derivatives. A 2023 paper by Chen and coworkers described a streamlined, one-pot synthesis approach that significantly improved yield and purity compared to traditional methods. This innovation is expected to accelerate the exploration of this compound's pharmacological potential by enabling rapid access to diverse analogs for structure-activity relationship studies.
Looking ahead, the continued investigation of ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (CAS: 2126178-35-4) holds promise for addressing unmet medical needs. Future research directions may include the development of targeted delivery systems to enhance bioavailability, as well as the exploration of combination therapies to maximize therapeutic efficacy. The compound's versatility and demonstrated biological activities position it as a valuable tool in the ongoing quest for innovative treatments in chemical biology and pharmaceutical sciences.
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